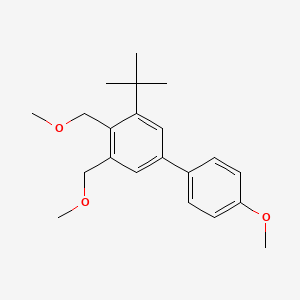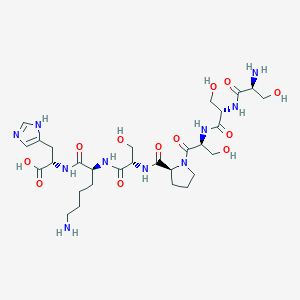
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine is a synthetic peptide composed of seven amino acids: three serine residues, one proline residue, one lysine residue, and one histidine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can introduce new functional groups into the peptide.
Scientific Research Applications
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in drug development and delivery.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine involves its interaction with specific molecular targets and pathways. The serine residues can participate in hydrogen bonding and other interactions, while the lysine and histidine residues can engage in electrostatic interactions and coordination with metal ions. These interactions can modulate the peptide’s biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine
- L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginine amide trifluoroacetate salt
- Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine
Uniqueness
L-Seryl-L-seryl-L-seryl-L-prolyl-L-seryl-L-lysyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple serine residues allows for extensive hydrogen bonding, while the lysine and histidine residues provide sites for electrostatic interactions and metal coordination.
Properties
CAS No. |
888486-25-7 |
|---|---|
Molecular Formula |
C29H48N10O12 |
Molecular Weight |
728.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C29H48N10O12/c30-6-2-1-4-17(24(45)35-18(29(50)51)8-15-9-32-14-33-15)34-25(46)20(12-42)37-27(48)22-5-3-7-39(22)28(49)21(13-43)38-26(47)19(11-41)36-23(44)16(31)10-40/h9,14,16-22,40-43H,1-8,10-13,30-31H2,(H,32,33)(H,34,46)(H,35,45)(H,36,44)(H,37,48)(H,38,47)(H,50,51)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
KPMPNKXSROSILG-CPDXTSBQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
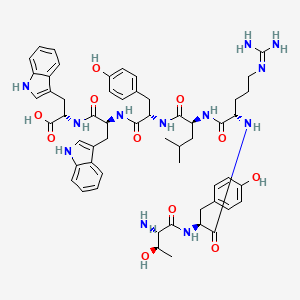


![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
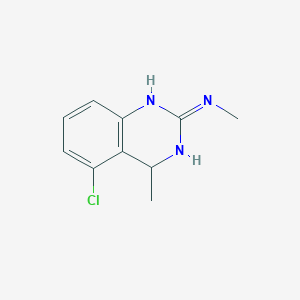
![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
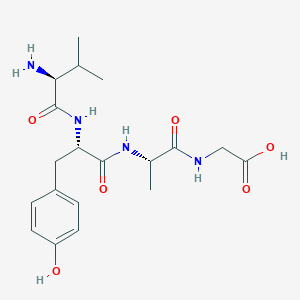
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
